2-(2-Methylthiiran-2-yl)furan

Description

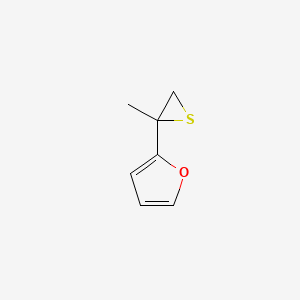

Structure

2D Structure

3D Structure

Properties

CAS No. |

113348-44-0 |

|---|---|

Molecular Formula |

C7H8OS |

Molecular Weight |

140.20 g/mol |

IUPAC Name |

2-(2-methylthiiran-2-yl)furan |

InChI |

InChI=1S/C7H8OS/c1-7(5-9-7)6-3-2-4-8-6/h2-4H,5H2,1H3 |

InChI Key |

LTHGCQSENRURFZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CS1)C2=CC=CO2 |

Origin of Product |

United States |

Contextualization Within Furan and Thiirane Heterocyclic Chemistry

The foundational components of 2-(2-Methylthiiran-2-yl)furan are the furan (B31954) and thiirane (B1199164) rings, two distinct classes of heterocyclic compounds with well-established roles in chemistry.

Furan , a five-membered aromatic heterocycle containing an oxygen atom, is a structural motif present in a vast number of natural products and synthetic compounds. uou.ac.in The furan nucleus is considered a vital pharmacophore, a molecular feature responsible for a drug's pharmacological activity. wisdomlib.orgutripoli.edu.ly Consequently, furan derivatives have garnered significant attention in medicinal chemistry, exhibiting a broad spectrum of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. wisdomlib.orgutripoli.edu.lyijabbr.com The aromaticity of the furan ring dictates its reactivity, which is characterized by a high susceptibility to electrophilic substitution, typically at the 2-position. ajrconline.orgmsu.edu

Thiiranes , also known as episulfides, are three-membered heterocyclic compounds containing a sulfur atom. researchgate.nettandfonline.com The defining feature of the thiirane ring is its significant ring strain, which renders it highly reactive. researchgate.net This inherent reactivity makes thiiranes valuable intermediates in organic synthesis, readily undergoing ring-opening reactions with a variety of nucleophiles and electrophiles. tandfonline.com The synthesis and biological evaluation of thiirane derivatives have revealed their potential in developing new therapeutic agents. researchgate.netcolab.ws

The conjugation of a furan ring with a thiirane ring in this compound creates a molecule with a unique electronic and structural profile, suggesting a rich and complex chemical behavior that is yet to be experimentally verified.

Structural Analysis and Unique Reactivity Potential of the Furan Thiirane Conjugate

The structure of 2-(2-Methylthiiran-2-yl)furan brings together the aromatic stability of the furan (B31954) moiety and the high reactivity of the strained thiirane (B1199164) ring. The methyl group on the thiirane ring further influences its steric and electronic properties.

Structural Features:

Furan Ring: A planar, electron-rich aromatic system.

Thiirane Ring: A strained, non-planar three-membered ring.

Linkage: The direct connection between the 2-position of the furan ring and the 2-position of the methylthiirane ring allows for potential electronic communication between the two systems.

Chirality: The substituted thiirane ring contains a chiral center, meaning that this compound can exist as a pair of enantiomers.

Predicted Reactivity:

Reactions involving the Furan Ring: The furan ring is expected to undergo electrophilic aromatic substitution. The presence of the methylthiiranyl group may influence the regioselectivity of these reactions.

Reactions involving the Thiirane Ring: The strained thiirane ring is susceptible to nucleophilic attack, leading to ring-opening. This could be a key pathway for the functionalization of the molecule. Acid-catalyzed ring-opening is also a plausible reaction pathway. msu.edu

Combined Reactivity: The interplay between the two rings could lead to novel reaction pathways. For instance, an intramolecular reaction could be triggered by an initial attack on one of the rings. The desulfurization of the thiirane ring, a common reaction for this heterocycle, would yield an alkene substituent on the furan ring. tandfonline.com

The unique juxtaposition of these two reactive moieties suggests that this compound could serve as a versatile building block in organic synthesis.

Identification of Key Research Gaps Pertaining to 2 2 Methylthiiran 2 Yl Furan

Strategies for Furan Ring Construction and Functionalization Relevant to the Compound

The synthesis of 2-substituted furans is a well-established area of organic chemistry, with numerous methods available for constructing the furan nucleus. These methods can be adapted to produce the 2-furyl precursor required for the target compound.

Classic methods such as the Paal-Knorr furan synthesis, which involves the dehydration of 1,4-dicarbonyl compounds, remain fundamental. More contemporary and versatile strategies often rely on metal-catalyzed cyclization reactions. Palladium-catalyzed cycloisomerization of (Z)-2-en-4-yn-1-ols provides a general and facile route to substituted furans under neutral conditions. acs.org Similarly, gold, copper, and ruthenium catalysts have been employed in various cyclization and coupling reactions to build the furan ring. hud.ac.uk For instance, gold nanoparticles supported on TiO₂ can catalyze the cycloisomerization of conjugated allenones into furans under very mild conditions. organic-chemistry.org

One-pot procedures have gained significant interest due to their efficiency. A notable method involves the reaction of 3,3-diethoxypropyne with aldehydes, mediated by a titanium reagent, to directly yield 2-substituted furans. clockss.org Another approach uses N-heterocyclic carbene (NHC) catalysis combined with a Brønsted acid to drive a Paal-Knorr-like condensation, forming highly functionalized furans. acs.org

Functionalization of a pre-existing furan ring is also a viable strategy, although direct electrophilic substitution can sometimes lead to a mixture of products or polymerization. Therefore, methods that construct the ring with the desired substituent already in place are often preferred. For the synthesis of this compound, a key precursor is 2-acetylfuran, which is commercially available or can be synthesized, setting the stage for the construction of the adjacent thiirane ring.

Approaches to Thiirane Ring Formation and Methyl Substitution for the Target Moiety

The thiirane (or episulfide) ring is the sulfur analog of an epoxide and is most commonly synthesized from its corresponding oxirane. thieme.deresearchgate.net This transformation is a stereospecific process, meaning the stereochemistry of the epoxide is transferred directly to the thiirane. For the target molecule, this involves the conversion of 2-methyl-2-(furan-2-yl)oxirane.

The reaction is typically achieved using a sulfur transfer agent. Common reagents for this purpose include potassium thiocyanate (B1210189) (KSCN) or thiourea (B124793) (SC(NH₂)₂). tandfonline.comchemistryviews.orgresearchgate.net The conversion can be performed under various conditions, including in aqueous-organic media or under solvent-free conditions using solid supports like silica (B1680970) gel. tandfonline.comresearchgate.net A method using ammonium (B1175870) thiocyanate catalyzed by oxalic acid has been shown to be effective for converting epoxides to thiiranes under mild, non-aqueous conditions. researchgate.net

The general mechanism involves the nucleophilic ring-opening of the protonated epoxide by the thiocyanate or thiourea, followed by an intramolecular cyclization that expels a byproduct (such as cyanate (B1221674) or urea) to form the three-membered thiirane ring. The presence of a methyl group at the C2 position of the oxirane precursor directly leads to the desired 2-methyl-2-(furan-2-yl)thiirane structure.

Alternative methods for thiirane synthesis exist, such as the reaction of thiocarbonyl compounds with carbenes or diazo compounds, which proceed through a thiocarbonyl ylide intermediate followed by electrocyclization. uzh.chresearchgate.net However, the sulfurization of epoxides remains the most direct and widely used route for structures like this compound.

Convergent and Divergent Synthetic Routes to the this compound Scaffold

Both convergent and divergent strategies can be envisioned for the synthesis of this compound and its analogs.

A convergent synthesis involves preparing the key structural fragments separately before combining them in a late-stage step. In this context, a furan-containing precursor, such as 2-acetylfuran, would be synthesized or procured. This ketone would then be converted to the corresponding epoxide, 2-methyl-2-(furan-2-yl)oxirane, via a reaction like the Corey-Chaykovsky reaction using dimethylsulfonium methylide. In the final step, this epoxide would be converted to the target thiirane as described in section 2.2. This approach is highly linear and allows for optimization of each individual step.

A divergent synthesis begins with a common intermediate that can be elaborated into a library of related compounds. rsc.org For example, one could start with a versatile precursor like a 2-hydroxy-1,4-dione, which can undergo cyclization and subsequent cascade reactions to produce a variety of substituted furan derivatives. researchgate.net By modifying the reaction partners or catalysts, different functional groups can be introduced at various positions on the furan ring. researchgate.netrsc.org An Ag(I)-catalyzed oxidative cyclization of 1,4-diynamide-3-ols is another example of a divergent approach to producing functionalized furans. nih.gov Once a suitable furan precursor is formed, the thiirane ring can be installed. This strategy is particularly powerful for generating structural analogs for applications like medicinal chemistry, where structure-activity relationships are being explored.

Stereoselective Synthesis and Enantiomeric Enrichment of this compound

The 2-position of the thiirane ring in the target molecule is a quaternary stereocenter. Consequently, this compound is a chiral molecule and can exist as two enantiomers. The synthesis of a single enantiomer (enantioselective synthesis) is of high importance, particularly for pharmaceutical applications.

The most practical approach to the stereoselective synthesis of this compound relies on the stereospecific conversion of an enantiomerically pure epoxide precursor. As the sulfurization of epoxides to thiiranes proceeds with retention of configuration, the challenge is shifted to the asymmetric synthesis of (R)- or (S)-2-methyl-2-(furan-2-yl)oxirane. This can be achieved through several established methods, including the asymmetric epoxidation of the corresponding alkene (2-(prop-1-en-2-yl)furan) or the kinetic resolution of a racemic epoxide.

An alternative and powerful strategy is the catalytic enantioselective conversion of racemic epoxides directly to thiiranes via a kinetic resolution process. A highly efficient method has been developed using a chiral Brønsted acid catalyst, such as TRIP (3,3'-bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate), with a thiolactam as the sulfur donor. acs.orgthieme-connect.com This reaction furnishes both the unreacted epoxide and the product thiirane in high enantiomeric purity. researchgate.net This method could be directly applied to a racemic mixture of 2-methyl-2-(furan-2-yl)oxirane to access enantiomerically enriched this compound.

Biocatalysis also offers a green and highly selective route. Halohydrin dehalogenase (HHDH) enzymes have been used for the enantioselective ring-opening of epoxides with thiocyanate, followed by a non-enzymatic rearrangement to yield chiral thiiranes with high enantiomeric excess. researchgate.net

Development of Novel Catalytic Systems for Compound Assembly

The synthesis of the this compound scaffold benefits immensely from advances in catalysis, which offer milder conditions, higher efficiency, and better selectivity for both furan and thiirane formation.

For Furan Ring Synthesis:

Transition Metal Catalysis: Palladium catalysts are widely used for cycloisomerization and coupling reactions. acs.orgmdpi.com Gold catalysts are effective for mild cyclizations of alkynyl and allenyl precursors. hud.ac.ukorganic-chemistry.orgacs.org Nickel mdpi.com and copper rsc.org catalysts also facilitate the synthesis of 2-substituted furans through various tandem or cyclization reactions.

Lewis Acid Catalysis: Lewis acids like Bi(OTf)₃ and Zn(OTf)₂ can promote cascade reactions to form polysubstituted furans from simple starting materials. rsc.orgrsc.org

Organocatalysis: N-Heterocyclic Carbenes (NHCs) have been used to catalyze the formation of functionalized furans via cross-benzoin reactions followed by condensation. acs.org

For Thiirane Ring Synthesis:

Brønsted Acid Catalysis: Chiral phosphoric acids (CPAs) like TRIP have emerged as powerful organocatalysts for the kinetic resolution of epoxides to produce enantiomerically enriched thiiranes. acs.orgthieme-connect.comresearchgate.net This represents a state-of-the-art method for asymmetric thiirane synthesis.

Biocatalysis: Enzymes, particularly halohydrin dehalogenases, provide a sustainable and highly enantioselective catalytic system for converting epoxides to thiiranes. researchgate.net

Metal Catalysis: While less common for direct thiirane synthesis from epoxides, metal complexes can be involved in transformations of thiiranes themselves. For example, tungsten carbonyl complexes can catalyze the transformation of thiiranes into other sulfur-containing compounds. acs.orgfigshare.com

| Ring System | Catalyst Type | Examples | Key Transformation | Reference |

|---|---|---|---|---|

| Furan | Palladium | PdCl₂(CH₃CN)₂, K₂PdI₄ | Cycloisomerization, C-H Activation | acs.orgmdpi.com |

| Gold | Au(I), Au/TiO₂ | Cycloisomerization of Alkynes/Allenes | hud.ac.ukorganic-chemistry.org | |

| Lewis Acids | Bi(OTf)₃, Zn(OTf)₂ | Cascade Cyclization | rsc.orgrsc.org | |

| Organocatalysts | N-Heterocyclic Carbenes (NHCs) | Cross-Benzoin/Condensation | acs.org | |

| Thiirane | Brønsted Acids | Chiral Phosphoric Acids (e.g., TRIP) | Enantioselective Kinetic Resolution | acs.orgthieme-connect.com |

| Biocatalysts | Halohydrin Dehalogenase (HHDH) | Enantioselective Epoxide Ring-Opening | researchgate.net |

Electrophilic and Nucleophilic Reactions of the Furan Ring System

The furan ring in this compound is inherently electron-rich due to the delocalization of one of the oxygen atom's lone pairs into the aromatic system, making it more reactive towards electrophiles than benzene. pearson.comquora.com Electrophilic substitution reactions are expected to occur preferentially at the C5 position (the position adjacent to the heteroatom and distal to the thiiranyl substituent) due to the directing effect of the oxygen atom and the steric hindrance posed by the bulky 2-(2-methylthiiran-2-yl) group at the C2 position.

Common electrophilic substitution reactions that furans undergo include nitration, halogenation, and Friedel-Crafts reactions. pharmaguideline.com For instance, nitration of furan is typically carried out with a mild nitrating agent like acetyl nitrate (B79036) at low temperatures. pharmaguideline.com Halogenation with chlorine or bromine is often vigorous and can lead to polyhalogenated products unless milder conditions are employed. pharmaguideline.com

While the furan ring itself is electron-rich, it is generally resistant to nucleophilic aromatic substitution unless activated by strong electron-withdrawing groups. quimicaorganica.org The presence of the 2-methylthiiran-2-yl substituent, which is not strongly electron-withdrawing, means that nucleophilic substitution on the furan ring of the title compound is unlikely under normal conditions. Such reactions typically require the presence of a good leaving group, such as a halogen, and potent nucleophiles. quimicaorganica.orgchempap.org

Cycloaddition Reactions Involving the Furan Moiety (e.g., Diels-Alder Reactivity)

The furan ring can act as a diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. quora.com This reactivity is a key feature of furan chemistry, allowing for the construction of complex bicyclic systems. researchgate.netmdpi.com The presence of substituents on the furan ring can significantly influence the reactivity and selectivity of these cycloadditions. rsc.org Electron-donating groups on the furan generally increase the rate of reaction with electron-deficient dienophiles. researchgate.net

The Diels-Alder reaction of 2-substituted furans, such as this compound, with unsymmetrical dienophiles can lead to the formation of regioisomers. The regioselectivity is governed by a combination of electronic and steric effects. mdpi.comnih.gov

In the Diels-Alder reaction of a 2-substituted furan, the regioselectivity is often controlled by the electronic nature of the substituent. nih.gov Electron-donating substituents at the 2-position typically favor the formation of the "ortho" or more sterically hindered product, while electron-withdrawing groups favor the "meta" or less sterically hindered isomer. mdpi.comnih.gov The 2-methylthiiran-2-yl group is not strongly polarizing, so a mixture of regioisomers might be expected, with the precise ratio depending on the specific dienophile and reaction conditions.

The stereoselectivity of the Diels-Alder reaction involving furans can also be complex. The kinetically favored endo adduct is often formed initially, but due to the reversibility of the furan Diels-Alder reaction, this can isomerize to the more thermodynamically stable exo adduct. nih.govacs.org Computational studies have been employed to understand and predict the endo/exo selectivity in furan cycloadditions. researchgate.netrsc.org Furthermore, chiral auxiliaries can be used to induce stereoselectivity in cycloadditions involving furan derivatives. nih.govrsc.orgacs.org

A characteristic feature of Diels-Alder adducts derived from furan is their propensity to undergo a retro-Diels-Alder reaction upon heating. mdpi.comuliege.be This reversibility is a consequence of the aromaticity regained by the furan ring upon cycloreversion. The stability of the furan-dienophile adduct and the temperature at which the retro-reaction occurs are influenced by the substituents on both the furan and the dienophile. nih.govrsc.org For furan-maleimide adducts, the retro-Diels-Alder reaction can even be induced by mechanical force. uliege.bersc.org This reversible nature is a key aspect in the application of furan-based Diels-Alder chemistry in dynamic covalent chemistry and self-healing materials. nih.gov

Ring-Opening Reactions of the Thiirane Moiety

The three-membered thiirane ring in this compound is highly strained and thus susceptible to ring-opening reactions by a variety of reagents. magtech.com.cn These reactions can be initiated by either nucleophiles or electrophiles and are a cornerstone of thiirane chemistry, providing access to a range of sulfur-containing compounds. rsc.orgrsc.org

The nucleophilic ring-opening of unsymmetrical thiiranes, such as the one in the title compound, is a well-studied process. magtech.com.cn Generally, under neutral or basic conditions, the reaction proceeds via an SN2 mechanism. The nucleophile attacks one of the carbon atoms of the thiirane ring, leading to the cleavage of a carbon-sulfur bond.

For unsymmetrical thiiranes, the regioselectivity of the nucleophilic attack is primarily governed by steric hindrance. magtech.com.cn Therefore, in the case of the 2-methylthiiran-2-yl group, nucleophilic attack is expected to occur at the less substituted methylene (B1212753) carbon, leading to the formation of a tertiary thiol upon workup. A wide variety of nucleophiles, including organometallic reagents, cyanides, amines, and thiols, can be employed for this transformation. magtech.com.cn

Table 1: General Regioselectivity of Nucleophilic Ring-Opening of Unsymmetrical Thiiranes

| Reaction Conditions | Site of Nucleophilic Attack | Controlling Factor |

|---|---|---|

| Neutral/Basic | Less substituted carbon | Steric Hindrance magtech.com.cn |

The sulfur atom in the thiirane ring is nucleophilic and can be attacked by electrophiles. This initial attack activates the thiirane ring towards subsequent nucleophilic attack, often leading to ring-opening. beilstein-journals.orgacs.org For example, in the presence of a Lewis acid, the thiirane can be activated, and subsequent attack by a nucleophile may occur with different regioselectivity compared to the non-catalyzed reaction. magtech.com.cnresearchgate.net In such cases, electronic effects can become more prominent, potentially favoring attack at the more substituted carbon atom. magtech.com.cn

Electrophilic reagents can also induce ring expansion of thiiranes to form larger sulfur-containing heterocycles like thietanes. rsc.orgrsc.orgbeilstein-journals.orgacs.org For instance, the reaction of thiiranes with sulfur ylides can lead to ring expansion via a nucleophilic ring-opening followed by an intramolecular cyclization. rsc.orgrsc.org

Photochemical Transformations and Isomerization Processes

Direct photochemical studies on this compound are not extensively documented in the reviewed literature. However, the photochemical behavior of the constituent furan and thiirane rings has been investigated independently, providing insights into potential transformation pathways for the title compound.

The photochemistry of furan derivatives is complex. pharmaguideline.com Upon direct irradiation, particularly in the gas phase or in matrix isolation at low temperatures, furans can undergo isomerization to cyclopropene (B1174273) derivatives. pharmaguideline.com For instance, the photolysis of furan has been shown to yield cyclopropene-3-carbaldehyde, a process believed to proceed through a "Dewar furan" intermediate. pharmaguideline.comthieme-connect.com The irradiation of 2-methylfuran (B129897) has been reported to produce a mixture including 3-methylfuran, indicating ring isomerization, alongside carbon monoxide, 1,3-butadiene, and 3-methylcyclopropene. pharmaguideline.com UV irradiation of matrix-isolated furfuryl alcohol (2-furanmethanol) leads to the formation of various isomeric C4H4O species, including cycloprop-2-ene-1-carbaldehyde and buta-2,3-dienal, demonstrating the susceptibility of the furan ring to photo-induced rearrangement and fragmentation. rsc.org

The thiirane moiety also exhibits rich photochemistry. Research on related sulfur-containing heterocycles provides clues to the potential reactions of the thiirane ring in this compound. For example, UV-induced photoreactions of thiazole, a five-membered ring containing sulfur and nitrogen, can lead to cleavage of the C-S bond and subsequent rearrangement to form products like 2-isocyanothiirane. tandfonline.com Similarly, studies on 2-amino-4-methylthiazole (B167648) under UV irradiation have shown the formation of N-(2-methylthiiran-2-yl)carbodiimide, indicating that the thiirane ring can be formed photochemically and may participate in subsequent reactions. magtech.com.cnnih.gov These transformations often involve the generation of biradical intermediates. nih.gov The photolysis of 1,2,3-thiadiazole (B1210528) in the presence of furan has also been shown to produce a thiirane derivative, suggesting the possibility of cycloaddition-type reactions. rsc.org

Given these precedents, the photochemical transformation of this compound could potentially proceed through several pathways, including:

Isomerization or fragmentation of the furan ring, possibly leading to cyclopropene-type structures.

Cleavage of the C-S bonds in the thiirane ring, potentially leading to desulfurization or rearrangement to form open-chain species.

Intramolecular interactions between the excited furan and thiirane rings.

Table 1: Summary of Potential Photochemical Transformations Based on Furan and Thiirane Chemistry To view the data, please click on the table.

Click to expand

| Reactant Type | Photochemical Process | Observed Products/Intermediates | Reference Index |

|---|---|---|---|

| Furan | Photolysis/Isomerization | Cyclopropene derivatives, Dewar furan | pharmaguideline.com, thieme-connect.com |

| 2-Methylfuran | Photolysis | 3-Methylfuran, 1,3-butadiene, 3-methylcyclopropene | pharmaguideline.com |

| Furfuryl alcohol | UV Irradiation | Cycloprop-2-ene-1-carbaldehyde, buta-2,3-dienal | rsc.org |

| Thiazole derivatives | UV Irradiation | Thiirane-containing products (e.g., 2-isocyanothiirane) | tandfonline.com |

Transition Metal-Catalyzed Transformations

Transition metal catalysis offers a versatile toolkit for modifying heterocyclic compounds like this compound.

The hydrogenation of the furan ring is a key transformation. Palladium-catalyzed hydrogenation can reduce furan to tetrahydrofuran. wiley.com However, the complete reduction of furans often requires high pressures and temperatures and can be challenged by side reactions. acs.org A significant challenge in furan chemistry is achieving selective reduction, as the conditions can also lead to ring-opening. pharmaguideline.comwikipedia.org

Hydrodeoxygenation (HDO) is a critical process for converting biomass-derived furans into valuable fuels and chemicals by selectively removing oxygen atoms. udel.edursc.org This process is typically catalyzed by transition metals. For example, the hydrodeoxygenation of furan has been studied on catalysts like H-ZSM-5 and Pt-ZSM-5. core.ac.uk Theoretical studies have investigated the HDO of furan and methylfuran on MoS2 surfaces, highlighting the reaction mechanisms. nih.gov The combination of a metal catalyst like Pd/C with a solid acid promoter such as phosphotungstic acid has been shown to be effective for the one-pot HDO of furan derivatives to alkanes under milder conditions. rsc.orgresearchgate.net In the context of this compound, the thiirane ring's sulfur atom is a known poison for many transition metal catalysts, which would present a significant challenge for both hydrogenation and HDO of the furan ring.

Table 2: Examples of Catalytic Systems for Furan Hydrogenation and HDO To view the data, please click on the table.

Click to expand

| Reaction | Catalyst System | Substrate Type | Product Type | Reference Index |

|---|---|---|---|---|

| Hydrogenation | Palladium | Furan | Tetrahydrofuran | wiley.com |

| Hydrodeoxygenation | Pt-ZSM-5 | Furan | Hydrocarbons | core.ac.uk |

| Hydrodeoxygenation | MoS2 | Furan, Methylfuran | Butadiene, Alkanes | nih.gov |

| Hydrodeoxygenation | Pd/C + Phosphotungstic Acid | Furan derivatives | Decane | rsc.org |

| Hydrogenation | Fe/Mg/O | Furfural (B47365) | 2-Methylfuran | mdpi.com |

Transition metal-catalyzed cross-coupling reactions are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. eie.grsioc-journal.cnmdpi.com The furan ring in this compound, particularly at the C5 position, is susceptible to such reactions. Palladium-catalyzed cross-coupling of 2-halobenzo[b]furans with organoaluminum reagents has been developed to synthesize 2-substituted benzofurans. thieme-connect.comrsc.org Similarly, rhodium(III)-catalyzed cross-dehydrogenative coupling (CDC) allows for the direct coupling of furans with other heterocycles like thiophenes, yielding 2,2′-bi(heteroaryl) compounds with high regioselectivity. wiley.com Copper(II)-catalyzed oxidative coupling of furans with indoles has also been reported. rsc.org

The thiirane ring, while less commonly used in cross-coupling reactions compared to other heterocycles, can also participate. Copper-mediated oxidative cross-coupling of organotrifluoroborates has been applied to the synthesis of thiirane-based inhibitors, demonstrating a method for forming ether linkages on complex, base-labile thiirane structures. nih.govconicet.gov.armincyt.gob.ar This suggests that, under appropriate conditions, the thiirane portion of this compound could potentially be functionalized. However, the reactivity of the thiirane ring towards ring-opening under certain catalytic conditions must be considered.

Table 3: Selected Transition Metal-Catalyzed Cross-Coupling Reactions of Furan and Thiirane Derivatives To view the data, please click on the table.

Click to expand

| Heterocycle | Catalyst/Metal Mediator | Coupling Partner | Reaction Type | Reference Index |

|---|---|---|---|---|

| Furan | Palladium | Organoaluminum reagents | Cross-coupling | rsc.org, thieme-connect.com |

| Furan | Rhodium(III) | Thiophenes, Benzofuran | Cross-dehydrogenative coupling | wiley.com |

| Furan | Copper(II) | Indoles | Oxidative coupling | rsc.org |

| Thiirane | Copper(II) | Organotrifluoroborates | Oxidative cross-coupling | nih.gov, conicet.gov.ar |

Acid- and Base-Catalyzed Reactions

The furan and thiirane rings exhibit distinct reactivity under acidic and basic conditions.

Acid-Catalyzed Reactions: The furan ring is known to be sensitive to acid. pharmaguideline.com Strong acids can cause protonation, leading to polymerization and ring-opening reactions. pharmaguideline.com However, under milder acidic conditions, furans can undergo useful transformations. The Paal-Knorr synthesis, for example, is an acid-catalyzed cyclization to form furans from 1,4-dicarbonyl compounds, and its reverse reaction represents a potential acid-catalyzed degradation pathway for furans. organic-chemistry.orgstackexchange.com Acid-catalyzed condensation of furans with aldehydes and ketones is a known reaction to form larger oligomeric structures. pharmaguideline.comresearchgate.netmdpi.comrsc.org Brønsted acid catalysis, using silanes as reducing agents, has been employed for the reduction of furans to 2,5-dihydrofurans and tetrahydrofurans, mitigating polymerization. acs.org

The thiirane ring is susceptible to acid-catalyzed ring-opening. magtech.com.cnresearchgate.net In the presence of a Lewis acid like ceric triflate, or other acids, thiiranes can be opened by various nucleophiles such as alcohols, water, and acetic acid. tandfonline.comcapes.gov.br The regioselectivity of this opening in unsymmetrical thiiranes is influenced by both steric and electronic factors; while attack typically occurs at the less substituted carbon, electronic effects can direct the nucleophile to the more substituted carbon in the presence of a Lewis acid. magtech.com.cn For this compound, acid-catalyzed ring-opening of the thiirane would likely occur at the tertiary carbon due to stabilization of the resulting carbocationic intermediate by both the adjacent methyl group and the furan ring.

Base-Catalyzed Reactions: Base-catalyzed reactions of furans are also known. For instance, in the Fiest-Benary synthesis, a base is used to convert an α-halo ketone to a furan derivative. pharmaguideline.com 5-Substituted-furan-2(3H)-ones can undergo base-catalyzed cycloaddition reactions. nih.gov Furthermore, base-catalyzed aldol (B89426) condensation reactions involving the formyl group of furfural (a related furan derivative) are well-established. units.it

The thiirane ring can be opened by nucleophiles under basic conditions. nih.gov This reactivity is a key aspect of the mechanism of action for some thiirane-based enzyme inhibitors. nih.gov The reaction of thiiranes with strong bases can also lead to desulfurization to form the corresponding alkene.

Table 4: Summary of Acid- and Base-Catalyzed Reactivity To view the data, please click on the table.

Click to expand

| Ring System | Condition | Reaction Type | Potential Outcome for this compound | Reference Index |

|---|---|---|---|---|

| Furan | Strong Acid | Polymerization, Ring-Opening | Degradation of the molecule | pharmaguideline.com |

| Furan | Mild Acid | Condensation, Reduction (with silane) | Formation of oligomers, reduction to dihydrofuran/tetrahydrofuran | acs.org, researchgate.net |

| Thiirane | Acid (Lewis or Brønsted) | Ring-Opening | Nucleophilic attack at the tertiary carbon of the thiirane ring | magtech.com.cn, tandfonline.com |

| Furan | Base | Cycloaddition, Condensation | Participation in C-C bond-forming reactions | nih.gov, units.it |

| Thiirane | Base/Nucleophile | Ring-Opening, Desulfurization | Formation of thiols or alkenes | nih.gov |

Computational and Theoretical Investigations of this compound

Following a comprehensive search of available scientific literature and computational chemistry databases, it has been determined that there are no specific published studies focusing on the computational and theoretical investigation of the chemical compound this compound.

Therefore, it is not possible to provide detailed, scientifically accurate content, research findings, or data tables for the requested sections and subsections, which include:

Computational and Theoretical Investigations of 2 2 Methylthiiran 2 Yl Furan

Conformational Analysis and Stereochemical Preferences

Generating an article on this specific molecule as per the detailed outline would require dedicated, novel research involving complex computational modeling. Such data does not currently exist in the public domain. Any attempt to create this content would involve speculation or the use of data from unrelated molecules, which would be scientifically unsound and violate the specific constraints of the request.

Prediction and Validation of Spectroscopic Parameters

Computational chemistry offers powerful tools for the prediction of spectroscopic parameters, providing valuable insights into the molecular structure and properties of compounds like 2-(2-Methylthiiran-2-yl)furan. Density Functional Theory (DFT) is a widely employed method for this purpose, offering a good balance between accuracy and computational cost. globalresearchonline.net Theoretical calculations can provide predictions for various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), infrared (IR), Raman, and UV-Vis spectroscopy. globalresearchonline.net

The prediction of ¹H and ¹³C NMR chemical shifts is a key application of computational methods in structural elucidation. nih.govscielo.br The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a common approach for calculating nuclear magnetic shielding tensors. globalresearchonline.net These theoretical shielding constants can then be converted into chemical shifts (δ) by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). nih.gov The accuracy of these predictions is highly dependent on the level of theory and the basis set used in the calculations. nih.gov For furan (B31954) derivatives, DFT methods have been shown to provide reliable predictions of chemical shifts, aiding in the assignment of experimental spectra. globalresearchonline.net

Vibrational spectroscopy is another area where computational methods are highly valuable. DFT calculations can be used to predict the harmonic vibrational frequencies of a molecule. nih.gov These predicted frequencies correspond to the different vibrational modes of the molecule, such as stretching, bending, and torsional motions. nih.gov By comparing the calculated IR and Raman spectra with experimental data, a detailed assignment of the observed spectral bands can be achieved. nih.gov It is common practice to apply a scaling factor to the calculated frequencies to account for anharmonicity and other systematic errors inherent in the theoretical models. nih.gov

Validation of the predicted spectroscopic parameters is a crucial step in any computational study. This is achieved by comparing the theoretical data with experimentally obtained spectra. A good agreement between the predicted and experimental spectra provides confidence in the accuracy of the computational model and the determined molecular structure. nih.gov Discrepancies between theoretical and experimental data can point to interesting molecular phenomena or highlight the limitations of the chosen computational method.

Below is an illustrative table showcasing the type of data that would be generated in a computational study of the spectroscopic parameters of this compound.

| Spectroscopic Parameter | Predicted Value (Illustrative) | Experimental Value (Hypothetical) |

| ¹H NMR Chemical Shift (ppm) | ||

| H-3 (furan) | 6.35 | 6.30 |

| H-4 (furan) | 7.40 | 7.35 |

| H-5 (furan) | 6.80 | 6.75 |

| CH₃ (thiirane) | 1.75 | 1.70 |

| CH₂ (thiirane) | 2.50, 2.65 | 2.45, 2.60 |

| ¹³C NMR Chemical Shift (ppm) | ||

| C-2 (furan) | 155.0 | 154.5 |

| C-3 (furan) | 110.0 | 109.8 |

| C-4 (furan) | 142.0 | 141.7 |

| C-5 (furan) | 115.0 | 114.8 |

| C (thiirane, quaternary) | 45.0 | 44.5 |

| CH₂ (thiirane) | 35.0 | 34.7 |

| CH₃ (thiirane) | 20.0 | 19.8 |

| Key IR Vibrational Frequencies (cm⁻¹) | ||

| C-H stretch (furan) | 3120 | 3115 |

| C=C stretch (furan) | 1580 | 1575 |

| C-S stretch (thiirane) | 650 | 645 |

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecules. researchgate.net By solving Newton's equations of motion for a system of atoms, MD simulations can provide a detailed picture of molecular motion and conformational dynamics. acs.org For a molecule like this compound, MD simulations can offer insights into its flexibility, conformational preferences, and interactions with its environment. researchgate.netolemiss.edu

A key aspect that can be investigated using MD simulations is the conformational landscape of the molecule. The furan and thiirane (B1199164) rings, as well as the bond connecting them, can exhibit a certain degree of flexibility. MD simulations can explore the potential energy surface of the molecule, identifying the most stable conformations and the energy barriers between them. olemiss.eduresearchgate.net This information is crucial for understanding how the molecule's shape can influence its physical and chemical properties. For furanoside rings, which are also five-membered heterocyclic rings, conformational flexibility is a known characteristic that can be studied through MD simulations. frontiersin.org

MD simulations can also be used to study the behavior of this compound in different environments, such as in various solvents. researchgate.net By including explicit solvent molecules in the simulation, it is possible to investigate how the solvent affects the conformational preferences of the molecule and to calculate properties such as the radial distribution function, which describes the probability of finding a solvent molecule at a certain distance from the solute. researchgate.net

The results of MD simulations are typically presented as trajectories, which are time-ordered sets of atomic coordinates. From these trajectories, various properties can be calculated to quantify the dynamic behavior of the molecule. These properties can include root-mean-square deviation (RMSD) to assess structural stability, root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule, and dihedral angle distributions to characterize conformational changes. acs.org

The following is a hypothetical data table illustrating the types of results that could be obtained from an MD simulation of this compound.

| Simulation Parameter | Result (Illustrative) | Description |

| Simulation Time | 100 ns | The total duration of the molecular dynamics simulation. |

| Average RMSD | 1.5 Å | A measure of the average deviation of the molecule's backbone atoms from a reference structure, indicating overall structural stability. |

| RMSF of Furan Ring | 0.8 Å | The average fluctuation of the atoms in the furan ring, indicating its relative rigidity. |

| RMSF of Thiirane Ring | 1.2 Å | The average fluctuation of the atoms in the thiirane ring, suggesting a higher degree of flexibility compared to the furan ring. |

| Dominant Dihedral Angle (C4-C5-C-C(thiirane)) | 60° ± 15° | The most frequently observed conformation around the bond connecting the furan and thiirane rings. |

Potential Role in Advanced Material Synthesis and Catalysis Research

Exploration as a Building Block in Complex Organic Synthesis

The utility of furan-containing molecules as versatile building blocks in organic synthesis is well-established. Furan (B31954) rings can participate in a variety of transformations, including cycloaddition reactions and electrophilic substitutions, making them valuable precursors for more complex molecular architectures. However, specific studies detailing the use of 2-(2-Methylthiiran-2-yl)furan as a foundational element in the synthesis of intricate organic compounds are not readily found in the current body of scientific literature. The unique combination of the furan ring and the methylthiirane group could potentially offer novel reaction pathways, but this remains an unexplored area of research.

Monomer Precursor in Polymer Chemistry and Material Science

The incorporation of furan and sulfur-containing heterocycles into polymer backbones is a recognized strategy for developing materials with tailored properties. While there is considerable interest in furan-based polymers for their potential as bio-derived and sustainable materials, and in thiirane-containing polymers for their unique optical and adhesive characteristics, research specifically employing this compound as a monomer is not documented.

The conceptual design of polymers incorporating both furan and thiirane (B1199164) moieties is of interest for creating multifunctional materials. The furan component could impart rigidity and potential for reversible cross-linking through Diels-Alder chemistry, while the thiirane group could introduce properties such as high refractive indices or metal-coordinating capabilities. Despite this theoretical potential, the synthesis and characterization of polymers derived directly from this compound have not been reported.

Furan derivatives, often sourced from biomass, are key components in the development of bio-based polymers. These polymers are sought after as sustainable alternatives to petroleum-based plastics. While the furan moiety in this compound could theoretically be derived from renewable resources, there is no available research that demonstrates its use in the synthesis of bio-based polymer derivatives. The development of such materials would depend on the efficient and sustainable synthesis of the monomer itself, which is not currently detailed in the literature.

Investigation as a Catalytic Intermediate or Component

In catalytic cycles, certain organic molecules can act as intermediates or play a direct role in the catalytic process. The strained three-membered thiirane ring in this compound could potentially undergo ring-opening reactions, which might be relevant in certain catalytic transformations. However, there is no evidence in the current literature to suggest that this compound has been investigated as either a transient intermediate in a catalytic reaction or as a stable component of a catalytic system.

Future Research Directions and Interdisciplinary Opportunities

Integration of Green Chemistry Principles in Synthetic Methodologies

The synthesis of complex molecules like 2-(2-Methylthiiran-2-yl)furan traditionally involves methods that may not align with modern environmental standards. numberanalytics.com The application of green chemistry principles offers a pathway to develop more sustainable and safer synthetic routes. yale.eduskpharmteco.com

Key areas for development include:

Use of Renewable Feedstocks: The furan (B31954) moiety, a core component of the molecule, can be derived from biomass, which is an abundant and renewable resource. frontiersin.org Lignocellulosic biomass, in particular, is a promising source for producing furanic chemicals like furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF). frontiersin.orgtaylorfrancis.comroutledge.com Future research should focus on efficient, green catalytic methods to convert these biomass-derived platforms into the necessary furan precursors. frontiersin.orgnih.gov

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all starting materials into the final product, thereby minimizing waste. acs.org This involves favoring catalytic reactions over those that use stoichiometric reagents, which are consumed in the reaction. yale.eduacs.org

Safer Solvents and Reagents: A significant goal is to reduce or eliminate the use of hazardous substances. yale.edu This includes replacing traditional volatile organic solvents with greener alternatives like ionic liquids or even conducting reactions in solvent-free conditions. researchgate.netresearchgate.net For the thiirane (B1199164) synthesis portion, moving away from potentially hazardous sulfur-transfer reagents towards safer, more efficient options is a priority. researchgate.net For example, methods using thiourea (B124793) on a solid support like silica (B1680970) gel or using ammonium (B1175870) thiocyanate (B1210189) under solvent-free conditions represent steps in this direction. researchgate.netresearchgate.net

Energy Efficiency: Developing synthetic methods that can be conducted at ambient temperature and pressure would significantly reduce the energy requirements and environmental impact of the process. yale.eduacs.org

Development of Highly Selective and Sustainable Catalytic Transformations

Catalysis is central to the efficient and selective synthesis of this compound. yale.edu Future research will focus on creating novel catalysts that are not only highly effective but also sustainable.

Heterogeneous Catalysts: The use of solid catalysts, such as zeolites and polyoxometalates, is advantageous as they are easily separated from the reaction mixture and can often be reused, which aligns with green chemistry principles. frontiersin.orgnih.gov These catalysts can be tailored to have specific pore sizes and acidic properties to control the reaction's selectivity. nih.gov

Non-Noble Metal Catalysts: While noble metals are often effective catalysts, their high cost and limited availability are significant drawbacks. nih.gov Research into catalysts based on more abundant and less expensive non-noble metals like iron, cobalt, nickel, and copper is a key area of interest for transforming furan derivatives. nih.gov

Homogeneous Catalysis: While facing challenges in catalyst separation, well-defined homogeneous catalysts offer high selectivity and performance in transforming furan-based compounds through processes like hydrogenation, oxidation, and ring-opening reactions. mdpi.com

| Catalyst Type | Potential Application in Synthesis | Advantages |

| Zeolites | Conversion of biomass to furan precursors. | High stability, tunable acidity, shape selectivity. nih.gov |

| Polyoxometalates | Transformation of furan derivatives. | Environmentally friendly, reusable. frontiersin.orgnih.gov |

| Non-Noble Metals | Catalytic upgrading of furan derivatives. | Lower cost, abundant. nih.gov |

| Homogeneous Catalysts | Selective transformations of the furan ring. | High selectivity and performance. mdpi.com |

Application of Machine Learning and AI in Compound Design and Reaction Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical synthesis and materials science. numberanalytics.com These computational tools can analyze vast datasets to identify patterns and make predictions, saving time, resources, and reducing the need for extensive trial-and-error experimentation. nih.govresearchgate.net

Potential applications include:

Property Prediction: Machine learning models can be trained to predict the physical, chemical, and biological properties of new heterocyclic compounds like derivatives of this compound. numberanalytics.com This allows for the in-silico screening of large virtual libraries of molecules to identify candidates with desired characteristics.

Synthesis Planning: AI algorithms can be used to design the most efficient synthetic routes to a target molecule. numberanalytics.com By analyzing known reactions, these tools can suggest novel reaction pathways and predict their outcomes, a process known as retrosynthesis prediction. engineering.org.cnacs.org

Reaction Condition Optimization: AI can predict the optimal reaction conditions, such as temperature, solvent, and catalyst, to maximize the yield and selectivity of a reaction. frontiersin.orgarxiv.org This can significantly accelerate the process of moving from a laboratory-scale synthesis to industrial production.

Designing Eco-Friendly Compounds: Machine learning can be used to design compounds that are less harmful to the environment by predicting their potential toxicity and biodegradability. nih.gov

Exploration of Bio-inspired Transformations and Biocatalysis

Nature provides a rich source of inspiration for chemical transformations. Bio-inspired chemistry and biocatalysis leverage the efficiency and selectivity of natural systems to perform complex chemical reactions. acs.org

Enzymatic Catalysis: Enzymes are highly specific catalysts that can operate under mild conditions, often in aqueous environments. frontiersin.org The use of enzymes, such as transaminases for creating furan-based amines or monooxygenases for specific oxidations, can lead to highly selective and sustainable synthetic processes. nih.govmdpi.com Enzymes can also reduce the need for protecting groups, which simplifies synthetic routes and reduces waste. acs.org

Bio-inspired Catalysts: Synthetic catalysts can be designed to mimic the active sites of metalloenzymes that perform reactions involving sulfur. acs.org These bio-inspired catalysts can offer novel reactivity and selectivity for the synthesis of sulfur-containing heterocycles like thiiranes. acs.orgnih.gov The study of how organisms metabolize organic sulfur compounds can also provide insights into new transformation pathways. frontiersin.orgresearchgate.net

| Biocatalytic Approach | Potential Application | Advantages |

| Enzymatic Catalysis | Selective functionalization of the furan or thiirane ring. | High selectivity, mild reaction conditions, reduced waste. acs.orgfrontiersin.org |

| Whole-Cell Biotransformations | Multi-step synthesis from simple precursors. | Cost-effective, cofactor regeneration. swissbiotech.org |

| Bio-inspired Catalysts | Synthesis of the thiirane ring. | Novel reactivity, mimics natural efficiency. acs.org |

Synergistic Approaches Combining Experimental and Theoretical Chemistry for Predictive Modeling

The combination of experimental work with theoretical and computational chemistry provides a powerful approach to understanding and predicting the behavior of molecules like this compound. researchgate.netresearchgate.netbohrium.com

Mechanistic Insights: Computational methods, such as Density Functional Theory (DFT), can be used to model reaction pathways and understand the mechanisms of chemical reactions. numberanalytics.comnih.gov This knowledge can then be used to optimize reaction conditions and design more efficient syntheses.

Predicting Reactivity: Theoretical calculations can predict the reactivity of different sites on a molecule, guiding experimental efforts to functionalize the compound in a desired manner. nih.govacs.orgcopernicus.org For example, models can predict the susceptibility of the furan ring to oxidation or the thiirane ring to nucleophilic attack. nih.gov

Structure-Property Relationships: By combining experimental data with computational modeling, researchers can build robust models that correlate the structure of a molecule with its properties. researchgate.net This is crucial for designing new compounds with specific applications in mind.

Spectroscopic Analysis: Theoretical calculations can help to interpret experimental spectroscopic data (e.g., NMR, IR), leading to a more accurate understanding of the molecule's structure and conformation. acs.org

This synergistic approach, where theoretical predictions guide experimental work and experimental results refine theoretical models, will be essential for unlocking the full potential of this compound and other novel heterocyclic compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.